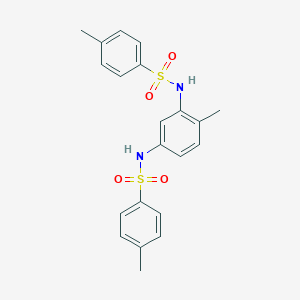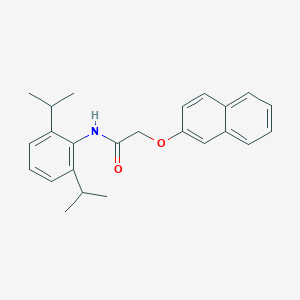
N-(2,6-diisopropylphenyl)-2-(2-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diisopropylphenyl)-2-(2-naphthyloxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA belongs to the class of amides and has a molecular weight of 369.51 g/mol.
作用机制
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, DPA has been shown to bind to certain receptors in the body, such as the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
DPA has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activity. In animal studies, DPA has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. Additionally, DPA has been shown to inhibit the growth of tumor cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using DPA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, DPA has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes.
One of the limitations of using DPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, DPA has been shown to exhibit some toxicity in certain cell types, which can limit its use in certain experimental systems.
未来方向
There are several potential future directions for research on DPA. One area of interest is the development of new pain-relieving drugs based on the structure of DPA. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in cancer therapy. In material science, there is potential for the development of new liquid-crystalline polymers and organic semiconductors based on the structure of DPA. Finally, further research is needed to fully understand the toxicity and safety profile of DPA in various experimental systems.
合成方法
The synthesis of DPA involves the reaction of 2-naphthol with 2,6-diisopropylaniline in the presence of acetic anhydride and a catalyst such as triethylamine. The reaction takes place under reflux conditions for several hours, and the resulting product is then purified through recrystallization.
科学研究应用
DPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DPA has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. Additionally, DPA has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
In material science, DPA has been used as a building block for the synthesis of various polymers and materials. For example, DPA has been used to synthesize liquid-crystalline polymers, which have potential applications in the development of electronic devices such as displays and sensors.
In organic electronics, DPA has been used as a dopant for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and transistors.
属性
分子式 |
C24H27NO2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
N-[2,6-di(propan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C24H27NO2/c1-16(2)21-10-7-11-22(17(3)4)24(21)25-23(26)15-27-20-13-12-18-8-5-6-9-19(18)14-20/h5-14,16-17H,15H2,1-4H3,(H,25,26) |
InChI 键 |
RTKARBTXMRNPKZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




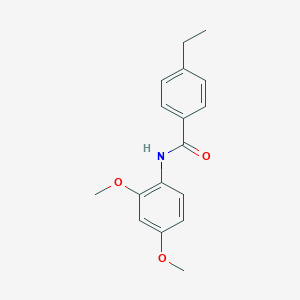
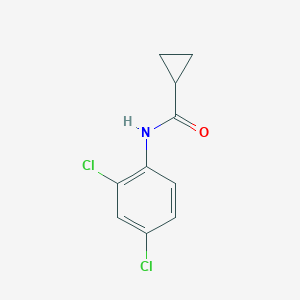

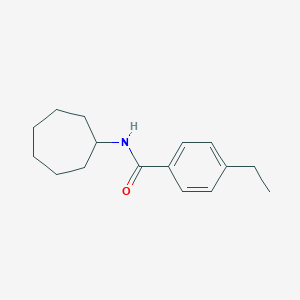
![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)
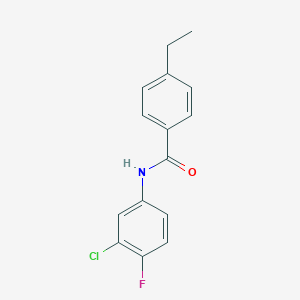


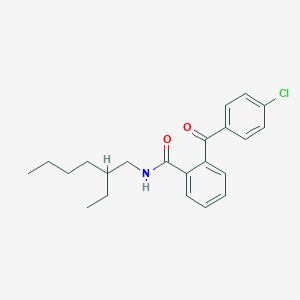
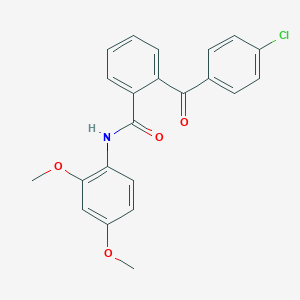

![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)
